molecular formula C12H22N2O4 B7984960 [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7984960
M. Wt: 258.31 g/mol
InChI Key: CGQCWYXDJQVNCS-SECBINFHSA-N
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Description

[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 1354003-06-7) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamine group at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring. With a molecular weight of 258.32 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for designing protease inhibitors, kinase inhibitors, and antibacterial agents . Its Boc group enhances stability during synthesis, while the acetic acid side chain improves solubility for downstream functionalization.

Properties

IUPAC Name

2-[(3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13(4)9-5-6-14(7-9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCWYXDJQVNCS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Core

This method, adapted from Patent CN101993404A, begins with the cyclization of glycine, acrylonitrile, and paraformaldehyde in toluene under reflux conditions. The reaction produces 3-cyanopyrrolidine, a key intermediate, through a Mannich-like mechanism. The nitrile group at the 3-position is subsequently reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H), though modifications are required to introduce the acetic acid moiety at the 1-position.

Introduction of the Acetic Acid Group

To adapt this route for the target compound, the 1-position of 3-cyanopyrrolidine is functionalized via nucleophilic substitution. For example, treating 1-bromo-3-cyanopyrrolidine with sodium glycinate under basic conditions replaces the bromine with a glycine-derived group, which is hydrolyzed to the acetic acid moiety. Subsequent Boc protection of the methylamino group at the 3-position using di-tert-butyl dicarbonate completes the synthesis.

Synthetic Route 2: Dimethyl Itaconate Cyclization

Cyclization and Reduction

Patent CN106588738B outlines a route starting with dimethyl itaconate, which undergoes acid-catalyzed cyclization to form 5-oxo-3-pyrrolidinecarboxylic acid methyl ester. Reduction of the ketone with sodium borohydride yields pyrrolidine-3-methanol, which is Boc-protected using di-tert-butyl dicarbonate in dichloromethane.

Oxidation to Acetic Acid

The critical modification for the target compound involves oxidizing the 1-position hydroxymethyl group to acetic acid. Treating N-Boc-pyrrolidine-3-methanol with a Jones reagent (CrO₃/H₂SO₄) oxidizes the primary alcohol to a carboxylic acid, achieving the desired acetic acid substituent. This step avoids the need for substitution reactions, streamlining the synthesis.

Stereochemical Control

The (R)-configuration at the 3-position is introduced during the reduction of 5-oxo-3-pyrrolidinecarboxylic acid methyl ester. Asymmetric reduction using a chiral catalyst, such as (R)-BINAP-Ru, ensures enantioselectivity, with reported enantiomeric excess (ee) exceeding 98%.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Glycine Cyclization) Route 2 (Dimethyl Itaconate)
Number of Steps 65
Overall Yield 50%65%
Key Reagents DIBAL-H, Boc₂ONaBH₄, Boc₂O, Jones reagent
Stereochemical Control Post-synthesis resolutionAsymmetric reduction
Scalability ModerateHigh

Route 2 demonstrates superior yield and scalability due to fewer purification steps and the commercial availability of dimethyl itaconate. However, Route 1 remains viable for laboratories with expertise in nitrile chemistry.

Optimization Strategies and Challenges

Enhancing Enantioselectivity

For Route 2, replacing NaBH₄ with chiral catalysts like Corey-Bakshi-Shibata (CBS) reagent improves ee to >99%, albeit at higher cost. Enzymatic resolution of intermediates in Route 1 offers a cost-effective alternative for small-scale production.

Green Chemistry Considerations

Both routes utilize dichloromethane, a hazardous solvent. Substituting with 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact without compromising yield.

Industrial Adaptation

Continuous-flow reactors optimize the cyclization and oxidation steps, reducing reaction times by 40% and improving safety profiles .

Chemical Reactions Analysis

Types of Reactions

[®-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Peptide Synthesis
This compound is primarily employed as an intermediate in the synthesis of peptides. The Boc group protects the amino functionality, facilitating selective reactions without interference from the amine during the peptide coupling process. This protection is crucial for synthesizing complex peptide structures, allowing for the sequential addition of amino acids while preventing side reactions that could compromise yield and purity.

Synthetic Methodologies
The synthesis of [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:

  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP.
  • Acetic Acid Coupling : The acetic acid moiety is attached through coupling reactions, leading to the final product.

Medicinal Chemistry

Biologically Active Molecules
The compound has gained attention in medicinal chemistry for its potential to synthesize biologically active molecules, including pharmaceuticals. Its structure allows it to participate in various biological interactions, such as enzyme inhibition and receptor binding. Research indicates that derivatives containing β-amino acid moieties exhibit antiviral, antibacterial, and anticancer properties .

Case Studies
Recent studies have highlighted its effectiveness in developing new drug candidates. For example, compounds derived from this structure have shown promising results in inhibiting metalloproteinases, which are implicated in various diseases related to tissue remodeling and cancer progression .

Industrial Applications

Fine Chemical Production
In the chemical industry, [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is utilized in producing fine chemicals and intermediates. Its stability and reactivity make it suitable for large-scale synthesis processes, particularly where precise control over reaction conditions is required.

Mechanism of Action

The mechanism of action of [®-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The acetic acid moiety may also play a role in binding to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

a. [(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS: 1354017-15-4)
  • Key Differences : The isopropyl substituent replaces the methyl group, increasing molecular weight to 286.37 g/mol.
  • Stereochemistry (S-configuration) may alter enantioselective interactions with biological targets .
b. [(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS: 1804129-83-6)
  • Key Differences : A benzyl-cyclopropylamine group replaces the Boc-methylamine.
  • Impact : The aromatic benzyl group enhances hydrophobic interactions, while the cyclopropyl ring adds conformational rigidity. This compound (MW: 286.36 g/mol) is explored for kinase inhibition due to its ability to penetrate hydrophobic binding sites .
c. 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride (CAS: 76234-38-3)
  • Key Differences : Lacks the Boc-methylamine group and is in hydrochloride salt form.
  • Impact : Simplified structure with higher water solubility but reduced stability. Used as a precursor for cationic surfactants or simple bioactive molecules .

Ring Size and Conformational Flexibility

((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic Acid (CAS: 30692-37-6)
  • Key Differences : Pyrrolidine (5-membered ring) replaced by piperidine (6-membered).
  • Molecular weight increases to 270.32 g/mol .

Functional Group Modifications in Drug Derivatives

7-[3-(tert-Butoxycarbonylamino)pyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic Acid
  • Key Differences: The target compound’s pyrrolidine-acetic acid motif is integrated into a fluoroquinolone scaffold.
  • Impact : Demonstrates antibacterial activity against Gram-negative bacteria. The Boc group stabilizes the amine during synthesis, while the cyclopropyl and fluorine groups enhance DNA gyrase inhibition .

Data Tables: Structural and Functional Comparisons

Table 1. Physicochemical Properties

Compound Name (CAS) Molecular Weight (g/mol) Key Substituents LogP* Water Solubility
[(R)-3-(tert-Boc-methyl-amino)-pyrrolidinyl]acetic acid (1354003-06-7) 258.32 Boc, methyl ~1.8 (est.) Moderate
[(S)-3-(tert-Boc-isopropyl-amino)-pyrrolidinyl]acetic acid (1354017-15-4) 286.37 Boc, isopropyl ~2.5 (est.) Low
2-(Pyrrolidin-1-yl)acetic acid hydrochloride (76234-38-3) 151.62 None (simplified structure) ~0.5 High
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidinyl]acetic acid (1804129-83-6) 286.36 Benzyl, cyclopropyl ~3.0 (est.) Low

*Estimated LogP values based on substituent contributions.

Key Research Findings

  • Stereochemistry Matters: The R-configuration in the target compound optimizes interactions with chiral binding sites in enzymes, as seen in quinolone derivatives .
  • Boc Group Utility : The tert-butoxycarbonyl group is critical for protecting amines during solid-phase peptide synthesis (SPPS) and enhancing pharmacokinetic stability .
  • Biological Relevance : Simplified analogs like 2-(pyrrolidin-1-yl)acetic acid lack the Boc group, limiting their use in complex drug architectures but serving as building blocks for small molecules .

Biological Activity

[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, also known as Boc-protected pyrrolidine derivative, is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, allows it to serve as an intermediate in the synthesis of various biologically active molecules, particularly peptides.

The compound is characterized by the chemical formula C11H20N2O4C_{11}H_{20}N_{2}O_{4} and a molecular weight of 232.29 g/mol. The synthesis typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like sodium hydroxide or DMAP in acetonitrile. This protection is crucial for preventing unwanted reactions during subsequent synthetic steps.

Table 1: Chemical Properties of [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₄
Molecular Weight232.29 g/mol
CAS Number66566392
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid primarily stems from its role as a precursor in the synthesis of peptide-based drugs. The Boc group allows for selective reactions, facilitating the construction of complex biomolecules without interference from the amino group.

The compound acts as a protecting group during peptide synthesis. Once the desired peptide is formed, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), yielding a free amine that can participate in further biological interactions. This property is vital for developing therapeutics targeting various biological pathways.

Case Studies and Applications

Research has demonstrated that derivatives of this compound can exhibit significant biological activities:

  • Antibacterial Activity : Compounds derived from similar structures have shown potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds indicate low nanomolar inhibition against DNA gyrase and topoisomerase IV, which are critical enzymes in bacterial DNA replication .
  • Peptide-Based Drug Development : The ability to synthesize complex peptides using [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has been exploited in developing novel therapeutics for various diseases, including cancer and metabolic disorders. The protected amino acid moiety allows for precise control over peptide sequences, enhancing their efficacy and stability .

Comparative Analysis

When compared to other Boc-protected amino acids, [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid stands out due to its unique pyrrolidine structure, which may confer specific reactivity patterns beneficial for certain synthetic pathways.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
N-(tert-Butoxycarbonyl)-L-serine methyl esterBoc-protected amino acidUsed in peptide synthesis
Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoateBoc-protected compoundIntermediate for various drugs
[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acidUnique pyrrolidinePrecursor for diverse biologically active peptides

Q & A

Q. What are the key synthetic strategies for preparing [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid?

  • Methodological Answer : The synthesis typically involves:

Protection of the pyrrolidine amine : The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base (e.g., DMAP or TEA) to protect the amine functionality .

Coupling with acetic acid derivatives : The pyrrolidine intermediate is reacted with an activated acetic acid derivative (e.g., bromoacetic acid or its ester) under nucleophilic substitution or amide coupling conditions (e.g., using EDCI/HOBt) to form the acetic acid moiety .

Deprotection (if required) : Acidic conditions (e.g., TFA or HCl in dioxane) remove the Boc group for downstream functionalization .
Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm the stereochemistry and structural integrity. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) .
  • X-ray Crystallography : If single crystals are obtained, SHELX software can resolve the absolute configuration .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Store at –20°C in a desiccator to prevent hydrolysis of the Boc group .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Emergency Measures : In case of skin contact, wash with water for 15 minutes and consult a physician. Emergency contact: +44(0)1840 212137 (EU) .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in NMR data for this compound?

  • Methodological Answer :
  • 2D NMR Techniques : COSY and NOESY experiments identify coupling patterns and spatial proximity of protons. For example, NOESY correlations between the pyrrolidine methyl group and adjacent protons confirm the (R)-configuration .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate stereochemistry .

Q. What is the role of the tert-butoxycarbonyl group in modulating the compound’s reactivity?

  • Methodological Answer : The Boc group:
  • Stabilizes the amine : Prevents unwanted side reactions (e.g., oxidation or nucleophilic attack) during synthesis .
  • Facilitates selective deprotection : Acidic cleavage (e.g., TFA) allows controlled functionalization of the pyrrolidine ring without disrupting the acetic acid moiety .
  • Impacts solubility : The hydrophobic Boc group may reduce aqueous solubility, necessitating polar solvents (e.g., DMF) for reactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

  • Methodological Answer :
  • Analog Design : Replace the Boc group with other protecting groups (e.g., Fmoc or Cbz) to study steric/electronic effects .
  • Biological Assays : Test analogs for target binding (e.g., enzyme inhibition) using SPR or fluorescence polarization. For example, Evocalcet analogs with modified pyrrolidine rings show altered calcium-sensing receptor activity .
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding modes and guide rational design .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC; the Boc group hydrolyzes rapidly under acidic (pH <2) or basic (pH >10) conditions .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures. For example, similar pyrrolidine derivatives decompose at ~177°C .

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